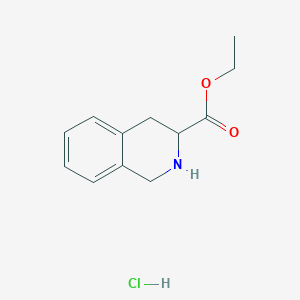

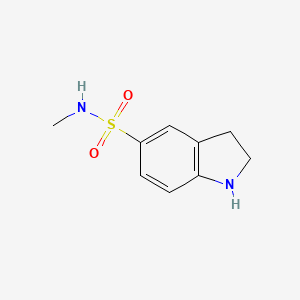

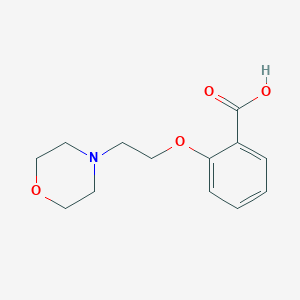

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds and pharmaceuticals. It is a constrained analog of phenylalanine and forms an integral part of various peptide-based drugs . The compound and its derivatives have been the subject of numerous studies due to their relevance in medicinal chemistry and their potential therapeutic applications.

Synthesis Analysis

The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives has been explored through various methods. One approach involves the reaction of trimethylsilyl enol ethers with 2-ethoxycarbonylisoquinolinium chloride, leading to the formation of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can be further transformed into pyrido[2,1-a]isoquinoline derivatives . Another method starts with commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Additionally, the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been studied, resulting in the formation of 4-substituted isoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride and its derivatives can be elucidated using spectroscopic techniques such as NMR. For instance, halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates have been synthesized, and their 1H, 13C, and 19F NMR spectra have been recorded to determine chemical shifts and coupling constants . These studies provide valuable information on the electronic environment of the atoms within the molecule and the effects of substituents on the molecular structure.

Chemical Reactions Analysis

The chemical reactivity of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives has been explored in various contexts. For example, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates has been investigated, leading to the synthesis of cycloprop[b]indoles upon irradiation in ethanol . Moreover, the synthesis of ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate has been described, showcasing the reactivity of these compounds in the presence of sodium ethylate and their potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride and related compounds are influenced by their molecular structure and substituents. The NMR studies mentioned earlier provide insights into the electronic properties of these molecules . The solubility, melting points, and stability of these compounds can vary significantly depending on their specific functional groups and overall molecular architecture. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

Applications De Recherche Scientifique

-

- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a type of isoquinoline alkaloid, which forms an important class in medicinal chemistry .

- These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- The outcomes of these applications are broad, with impacts on various pathogens and neurodegenerative disorders .

-

Synthesis and Structure-Activity Relationships

- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used in the design and synthesis of new compounds .

- In silico results suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .

- The outcomes of these applications are primarily in the form of new compounds with potentially improved binding affinities .

Orientations Futures

The future directions for the research and development of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride and its derivatives could involve further exploration of their synthesis, structure-activity relationships, and potential biological activities . Additionally, more studies are needed to fully understand the physical and chemical properties, safety, and hazards of these compounds.

Propriétés

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLWWGAFDIKVQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424950 |

Source

|

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

CAS RN |

57980-74-2 |

Source

|

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)

![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)